molecular formula C15H11NO2 B11774766 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one

4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one

Cat. No.: B11774766
M. Wt: 237.25 g/mol
InChI Key: IZSOBHPRSWUFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one is a heterocyclic compound with a unique structure that includes a benzoxazine ring fused with a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one can be achieved through several methods. One common approach involves the condensation of oximes with 4-oxocarboxylic acids and their derivatives under protic polar solvents, basic media, and long reaction times . Another method includes the use of Grignard reagents, metal catalysts, phosphorus compounds, and reactions involving nitro compounds . These processes, while effective, often require numerous reaction steps, expensive reagents, and long reaction times.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR) and other antimicrobial targets . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological processes in bacteria.

Comparison with Similar Compounds

4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-(4-methylphenyl)-2,3-benzoxazin-1-one

InChI

InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17)18-16-14/h2-9H,1H3

InChI Key

IZSOBHPRSWUFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32

Origin of Product

United States

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